molecular formula C24H22N4O3 B2735869 1-(2-(4-isopropylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941908-56-1

1-(2-(4-isopropylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2735869
CAS RN: 941908-56-1
M. Wt: 414.465
InChI Key: RDYBTNMYPQVUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-isopropylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H22N4O3 and its molecular weight is 414.465. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-isopropylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-isopropylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Here is a summary of research findings related to compounds with somewhat similar chemical structures or functionalities, highlighting the diversity of research within the realm of complex chemical entities and their potential applications:

Metabolism and Pharmacokinetics

Research on compounds like CP-93,393 and PyG demonstrates the importance of understanding metabolism, excretion, and pharmacokinetics for drug development. CP-93,393 is studied for its selective serotonin, alpha2-adrenergic antagonist, and dopamine D2 agonist properties, with its metabolism involving aromatic hydroxylation and conjugation among others (Prakash et al., 1998). Similarly, PyG, an aromatase inhibitor, shows non-linear pharmacokinetics, important for understanding its therapeutic potential in breast cancer treatment (Haynes et al., 2004).

Toxicology and Safety Studies

Studies on vinclozolin and organophosphorus/pyrethroid pesticides underscore the significance of evaluating the safety and potential health impacts of chemical compounds. Vinclozolin, a fungicide, was studied for its potential health effects, showing no evidence of adverse effects among exposed employees (Zober et al., 1995). Exposure to common pesticides was examined in South Australian children, revealing widespread exposure and underscoring the need for understanding environmental impacts on health (Babina et al., 2012).

Exposure to Carcinogens

The presence of carcinogenic heterocyclic amines in the urine of individuals with normal diets but not in patients receiving parenteral alimentation indicates the dietary sources of these compounds and their potential health risks (Ushiyama et al., 1991).

properties

IUPAC Name

1-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-16(2)18-5-7-19(8-6-18)21(29)15-27-20-4-3-11-26-22(20)23(30)28(24(27)31)14-17-9-12-25-13-10-17/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYBTNMYPQVUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-isopropylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

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